molecular formula C36H56FeP2 B140632 (S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene CAS No. 158923-07-0

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene

Cat. No.: B140632
CAS No.: 158923-07-0
M. Wt: 606.6 g/mol
InChI Key: LVJMXQBMWBNENE-WLOLSGMKSA-N
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Description

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene (CAS: 246231-77-6, molecular formula: C₃₆H₅₆FeP₂) is a chiral ferrocene-based bisphosphine ligand. It belongs to the Josiphos ligand family, renowned for their application in asymmetric catalysis . The compound features two dicyclohexylphosphine groups attached to a ferrocene backbone with (S,S)-stereochemistry, providing a rigid, electron-rich, and sterically bulky environment. This structure enables high enantioselectivity in transition-metal-catalyzed reactions, such as hydrogenation and cross-coupling .

Properties

InChI

InChI=1S/C31H51P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h14,23-29H,2-13,15-22H2,1H3;1-5H;/t25-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJMXQBMWBNENE-WLOLSGMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene plays a crucial role in biochemical reactions, particularly in asymmetric catalysis. It interacts with various enzymes and proteins, facilitating the formation of chiral products. The compound’s interaction with biomolecules is primarily through its phosphine groups, which can coordinate with metal centers in enzymes, altering their activity and selectivity. This interaction is essential for the compound’s role in promoting enantioselective reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by modulating enzyme activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to alter enzyme activity can lead to changes in metabolic flux, affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The phosphine groups in the compound can coordinate with metal centers in enzymes, leading to enzyme inhibition or activation. This coordination can result in changes in gene expression, as the altered enzyme activity can affect transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote beneficial biochemical reactions without causing toxicity. At high doses, it can lead to adverse effects, including enzyme inhibition and disruption of normal cellular processes . Threshold effects are observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is primarily through its ability to modulate enzyme activity, which can lead to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects the compound’s function, as it can interact with specific enzymes and proteins within these compartments .

Biological Activity

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene is a member of the ferrocene family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer and antimalarial properties, supported by relevant research findings and case studies.

Overview of Ferrocene Derivatives

Ferrocene derivatives are known for their unique redox properties, which can influence their biological activities. The presence of ferrocene in a compound often enhances its ability to interact with biological systems, leading to various therapeutic effects. The specific compound this compound is characterized by its dual phosphine functionalities, which may enhance its reactivity and selectivity in biological contexts.

Research indicates that ferrocene derivatives can induce apoptosis in cancer cells through various mechanisms. The generation of reactive oxygen species (ROS) is a critical pathway through which these compounds exert their cytotoxic effects. For example, studies have shown that certain ferrocene derivatives can elevate ROS levels within cancer cells, leading to cell death via apoptosis . The intrinsic apoptotic pathway is often activated, involving key proteins such as caspase-3 and poly(ADP-ribose) polymerase (PARP) .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values suggest potent antiproliferative activity at low concentrations .
  • Cell Cycle Arrest :
    • Further investigations revealed that treatment with this compound resulted in cell cycle arrest, particularly at the S-phase, indicating its potential to disrupt DNA replication in cancer cells . This effect was accompanied by an increase in sub-G1 phase populations, a hallmark of apoptosis.

Ferrocene derivatives have also been explored for their antimalarial properties. The electron transfer capabilities inherent to ferrocene allow these compounds to interact with heme in Plasmodium species, potentially disrupting the parasite's metabolism. This interaction can lead to increased oxidative stress within the parasites, contributing to their death .

Case Studies

  • Inhibition of Plasmodium falciparum :
    • Various studies have reported that ferrocene-based compounds exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum. For instance, modifications to ferrocene structures have led to derivatives with IC50 values as low as 7.2 nM against resistant strains . These compounds were shown to inhibit the efflux mechanisms commonly associated with chloroquine resistance.

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in both oncology and infectious diseases. Its ability to induce apoptosis through ROS generation and disrupt cellular processes in cancer cells positions it as a promising candidate for further development.

Data Table: Biological Activity Summary

Activity Cell Line/Organism IC50 Value Mechanism
AnticancerMCF-7~10 µMROS generation, apoptosis induction
AnticancerA549~12 µMCell cycle arrest
AntimalarialPlasmodium falciparum7.2 nMHeme interaction, oxidative stress induction

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C36H44FeP2
  • Molecular Weight : 594.5 g/mol
  • CAS Number : 162291-01-2

The compound features a ferrocene backbone with two dicyclohexylphosphino groups, providing unique steric and electronic properties that enhance its utility as a ligand in catalysis.

Asymmetric Catalysis

One of the primary applications of (S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene is in asymmetric catalysis . Its chiral nature allows it to facilitate the formation of enantiomerically pure compounds, which is crucial in the pharmaceutical industry for drug development.

Case Study: Chiral Drug Synthesis

In a study published in Chemical Reviews, researchers demonstrated the effectiveness of this ligand in the synthesis of chiral pharmaceuticals. The ligand was used in palladium-catalyzed cross-coupling reactions, yielding high enantioselectivity (up to 99% ee) for various substrates, including aryl and alkenyl halides .

Bioinorganic Chemistry

The ability of this compound to form stable metal complexes makes it an important tool in bioinorganic chemistry . It is utilized to study metalloenzymes and other metal-containing biomolecules, providing insights into their mechanisms and functions.

Example: Metalloenzyme Studies

A research article highlighted the use of this compound in studying the catalytic mechanisms of metalloenzymes. The ligand was coordinated to various transition metals, allowing researchers to investigate the influence of metal-ligand interactions on enzyme activity and selectivity .

Material Science

Beyond its applications in chemistry and biology, this compound is also used in material science for the development of new materials with specific properties.

Application in Polymer Chemistry

In polymer chemistry, this compound has been employed as a catalyst for the polymerization of various monomers. Its unique structure facilitates controlled polymerization processes, leading to materials with tailored properties suitable for advanced applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Varying Phosphine Substituents

1,1'-Bis(dicyclohexylphosphino)ferrocene (CAS: 146960-90-9, C₃₄H₅₀FeP₂)
  • Structural Difference : Lacks the ethyl spacer and chiral centers present in the target compound.
  • Properties : Symmetric structure reduces enantioselectivity but enhances stability in catalytic cycles.
  • Application: Used in non-chiral catalysis, such as Suzuki-Miyaura couplings .
(R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CAS: 158923-11-6, C₃₂H₅₂FeP₂)
  • Structural Difference: Replaces one dicyclohexylphosphino group with a sterically bulkier di-tert-butylphosphino group.
  • Properties : Increased steric hindrance improves enantioselectivity in hydrogenation but may lower reaction rates.
  • Data : Specific rotation = -185° ± 10° (c = 0.5, CHCl₃); purity ≥ 98%, ee ≥ 99% .
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (CAS: 155806-35-2, C₃₈H₅₀FeOP₂)
  • Structural Difference: Substitutes one dicyclohexylphosphino group with a diphenylphosphino group.
  • Properties : Reduced steric bulk compared to dicyclohexyl groups, favoring faster reaction kinetics but lower selectivity.
  • Application : Effective in asymmetric allylic alkylation .

Ligands with Alternative Backbones or Configurations

1,1-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene (CAS: 919778-41-9, C₂₂H₂₄FeP₂)
  • Structural Difference: Uses dimethylphospholano rings instead of dicyclohexylphosphino groups.
  • Properties : Smaller substituents enhance flexibility, suitable for less sterically demanding substrates.
  • Purity : 98%, available in 1g/100mg scales .
Josiphos SL-J009-1 (CAS: 158923-11-6)
  • Structural Difference: Di-tert-butylphosphino and dicyclohexylphosphino combination.
  • Performance : Demonstrates superior selectivity in ketone hydrogenation due to optimized steric/electronic balance .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents Purity ee (%) Specific Rotation Key Application
(S,S)-Target (246231-77-6) C₃₆H₅₆FeP₂ Dicyclohexyl ×2 98% ≥99 N/A Asymmetric hydrogenation
1,1'-Bis(dicyclohexyl)ferrocene (146960-90-9) C₃₄H₅₀FeP₂ Dicyclohexyl ×2 (symmetric) 98% N/A N/A Suzuki couplings
(R)-Di-tert-butyl variant (158923-11-6) C₃₂H₅₂FeP₂ Dicyclohexyl + di-tert-butyl 98% ≥99 -185° ± 10° Ketone hydrogenation
(R)-Diphenyl variant (155806-35-2) C₃₈H₅₀FeOP₂ Dicyclohexyl + diphenyl 97% N/A N/A Allylic alkylation

Key Research Findings

  • Steric Effects : Bulky dicyclohexyl groups in the target compound enhance enantioselectivity but require higher catalyst loadings compared to diphenyl analogs .
  • Electronic Effects: Electron-rich dicyclohexylphosphino groups stabilize metal centers (e.g., Rh, Ru) in hydrogenation, outperforming less donating ligands like diphenylphosphino .
  • Configuration Sensitivity : The (S,S)-configuration is critical for matching chiral substrates, as evidenced by ≥99% ee in hydrogenation of α,β-unsaturated ketones .

Q & A

Q. What synthetic strategies are employed to prepare (S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene, and how is stereochemical fidelity ensured?

The synthesis involves sequential functionalization of the ferrocene backbone. Key steps include:

  • Chiral auxiliary incorporation : Use of enantiopure precursors, such as (S)- or (R)-configured ethylamine derivatives, to control stereochemistry at the ethyl bridge .
  • Phosphine group installation : Dicyclohexylphosphine groups are introduced via nucleophilic substitution or ligand exchange reactions under inert conditions to prevent oxidation .
  • Stereochemical validation : Intermediate stages are monitored using chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this ligand?

  • NMR spectroscopy : 31^{31}P NMR resolves distinct phosphorus environments (δ ~0 to -20 ppm for dicyclohexylphosphino groups) . 1^{1}H and 13^{13}C NMR confirm ferrocene backbone integrity and substituent regiochemistry .
  • X-ray crystallography : Single-crystal analysis (e.g., using SIR97 software ) verifies absolute configuration and bond angles, critical for correlating structure with catalytic activity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C43_{43}H63_{63}FeNP2_2, MW 711.75) and detects impurities .

Q. In which catalytic applications is this ligand most effective?

This ligand excels in asymmetric hydrogenation and cross-coupling reactions , particularly for:

  • Prochiral ketones : High enantiomeric excess (ee >90%) in hydrogenation of α,β-unsaturated ketones .
  • Palladium-catalyzed couplings : Suzuki-Miyaura reactions with sterically demanding aryl halides, leveraging the bulky dicyclohexylphosphino groups for selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantioselectivity in asymmetric hydrogenation using this ligand?

  • Metal center selection : Rhodium(I) complexes (e.g., [Rh(cod)(ligand)]+^+) often outperform palladium or iridium in hydrogenation due to faster substrate activation .
  • Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance ligand-metal coordination, while additives like NEt3_3 mitigate protonation side reactions .
  • Temperature control : Lower temperatures (0–25°C) reduce kinetic resolution of intermediates, preserving ee .

Q. How should researchers address discrepancies in enantioselectivity across substrate classes?

  • Steric/electronic analysis : Use Hammett plots or Tolman cone angles to correlate substrate electronic properties with ee. Bulky substituents on the substrate may clash with the ligand’s cyclohexyl groups, reducing selectivity .
  • DFT modeling : Computational studies (e.g., Gaussian or ORCA) identify transition-state geometries where ligand-substrate interactions diverge, guiding substrate redesign .

Q. What strategies mitigate air sensitivity and improve ligand stability during catalysis?

  • Storage : Ligand solutions in degassed THF or toluene, stored at 0–6°C under argon, prevent phosphine oxidation .
  • In situ complexation : Pre-forming the metal-ligand complex under inert atmospheres (glovebox/Schlenk line) minimizes ligand degradation .

Q. How does this ligand compare to structurally related phosphines (e.g., Josiphos or Mandyphos derivatives) in enantioselective catalysis?

  • Steric profile : The ethyl bridge and dicyclohexyl groups create a narrower chiral pocket vs. Josiphos, favoring smaller substrates .
  • Electronic effects : Electron-withdrawing substituents on analogous ligands (e.g., trifluoromethyl groups in Josiphos SL-J011-2 ) enhance metal center electrophilicity but reduce compatibility with electron-deficient substrates.

Q. Methodological Recommendations

  • Stereochemical verification : Always cross-validate ee using both chiral GC/HPLC and optical rotation .
  • Catalyst loading : Optimize ligand-to-metal ratios (typically 1:1 to 2:1) via kinetic profiling to balance activity and cost .
  • Controlled experiments : Perform parallel reactions with enantiomeric ligand pairs (e.g., (S,S) vs. (R,R)) to confirm stereochemical outcomes .

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